molecular formula C14H20ClNO3 B1439915 Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride CAS No. 1219976-67-6

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride

Cat. No.: B1439915
CAS No.: 1219976-67-6
M. Wt: 285.76 g/mol
InChI Key: BFPCVVTYOUMSTE-UHFFFAOYSA-N
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Description

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride (CAS 1219976-67-6) is a chemical compound supplied for research and development purposes. With a molecular formula of C14H20ClNO3 and a molecular weight of 285.77 g/mol, this benzoate ester derivative features a piperidine moiety, a structure often of interest in medicinal chemistry and pharmaceutical research for its potential as a synthetic intermediate . The recommended storage condition is at -4°C for short-term (6-12 weeks) or -20°C for long-term storage (1-2 years) to maintain stability . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

methyl 2-(piperidin-4-yloxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-5-3-2-4-11(13)10-18-12-6-8-15-9-7-12;/h2-5,12,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPCVVTYOUMSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The principal synthetic route for methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride involves the nucleophilic substitution of a methyl 2-(hydroxy)methylbenzoate derivative with a piperidine-based reagent, typically 4-chloromethylpiperidine, under basic conditions. This substitution replaces the hydroxyl group with a piperidinyloxy group, followed by conversion to the hydrochloride salt for enhanced stability and solubility.

Stepwise Preparation Process

Step Description Reagents & Conditions Outcome
1 Preparation of methyl 2-(hydroxymethyl)benzoate Esterification of 2-hydroxymethylbenzoic acid with methanol under acidic catalysis Methyl 2-(hydroxymethyl)benzoate intermediate
2 Activation of hydroxyl group Conversion of hydroxyl to a better leaving group (e.g., chloromethyl derivative) Methyl 2-(chloromethyl)benzoate
3 Nucleophilic substitution with 4-piperidinyloxy group Reaction with 4-piperidinyloxy under basic conditions (e.g., K2CO3, DMF solvent) at 60-80°C for 4-6 hours Formation of methyl 2-[(4-piperidinyloxy)methyl]benzoate
4 Formation of hydrochloride salt Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) This compound

This sequence ensures the selective substitution on the benzoate ring and the formation of a stable hydrochloride salt, which is preferred for research and pharmaceutical formulations.

Reaction Conditions and Optimization

  • Temperature: The nucleophilic substitution is typically conducted between 60°C and 80°C to balance reaction rate and minimize side reactions.
  • Time: Reaction times range from 4 to 6 hours, allowing complete conversion.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and facilitate nucleophilic attack.
  • Base: Potassium carbonate or similar bases are used to deprotonate the hydroxyl group and promote substitution.
  • Salt Formation: Hydrochloride salt is formed by adding stoichiometric amounts of HCl, often in ethanol, to precipitate the final product.

Industrial Preparation Considerations

Industrial synthesis of this compound follows the laboratory synthetic route but scaled up with continuous monitoring and control of reaction parameters to ensure reproducibility and purity. Purification is commonly achieved through recrystallization or chromatographic techniques to remove unreacted starting materials and by-products.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale Notes
Reaction Temperature 60-80°C Controlled within 60-80°C Precise temperature control critical
Reaction Time 4-6 hours Adjusted for scale, 4-8 hours Longer times may be needed for scale
Solvent DMF, DMSO DMF/DMSO or equivalent Solvent recovery and recycling important
Base K2CO3 K2CO3 or other carbonate bases Cost and availability considered
Salt Formation HCl in ethanol HCl in ethanol or ether Controlled addition to optimize yield
Purification Recrystallization, chromatography Large-scale recrystallization, filtration Purity > 98% targeted
Yield Typically 70-85% 75-90% Optimization improves yield

Research Findings and Analytical Data

  • Reaction Mechanism: The substitution proceeds via nucleophilic attack of the piperidinyloxy anion on the chloromethyl intermediate, displacing chloride ion.
  • Purity Assessment: Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
  • Salt Stability: Hydrochloride salt formation improves compound stability and solubility, facilitating handling and storage.
  • Impurity Profile: Side reactions, such as over-chlorination or substitution on the aromatic ring, are minimized by controlling temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride has been investigated for several applications:

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have shown potential efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: Investigations into its ability to modulate inflammatory pathways are ongoing.
  • Neuropharmacological Potential: Its structural similarity to neurotransmitter modulators suggests applications in treating neurological disorders.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug development:

  • Targeting Receptors: It may interact with specific receptors involved in pain and inflammation pathways.
  • Pharmacokinetic Studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is essential for therapeutic applications.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Neuropharmacological Research : Research indicated that this compound could modulate neurotransmitter systems, showing promise in treating anxiety and depression models in animal studies.
  • Inflammation Modulation : In vitro studies highlighted its ability to inhibit pro-inflammatory cytokines, indicating potential use in inflammatory disease management.

Mechanism of Action

The mechanism by which Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. It is believed to modulate enzyme activity and receptor binding, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cholinergic and dopaminergic systems .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s key structural elements include a methyl benzoate backbone with a piperidinyloxymethyl substituent at the ortho position. Below is a comparison with closely related analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride Not explicitly listed (see analogs) C₁₅H₂₀ClNO₃ (estimated) ~297.8 (estimated) Piperidinyloxymethyl at C2
Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride 1219964-47-2 C₁₅H₂₂ClNO₃ 299.8 Ethoxy linker between piperidine and benzoate
Methyl 4-(piperidin-4-yl)benzoate hydrochloride 936130-82-4 C₁₃H₁₆ClNO₂ 261.7 Piperidine at para position of benzoate
4-(4-Methylbenzoyl)piperidine hydrochloride 42060-84-4 C₁₃H₁₈ClNO 239.7 Benzoyl group at piperidine

Key Observations :

  • Positional Isomerism : The placement of the piperidine group (ortho vs. para) significantly influences steric and electronic properties. For example, para-substituted analogs (e.g., CAS 936130-82-4) may exhibit altered solubility and receptor-binding profiles compared to ortho derivatives .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit high water solubility. For instance, Methyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride (CAS 1219964-47-2) is soluble in polar solvents like water and methanol .
  • Stability : Benzoate esters are prone to hydrolysis under acidic or basic conditions. Piperidine-containing compounds may also oxidize, necessitating storage in inert environments .

Biological Activity

Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₀ClNO₃
  • Molecular Weight : Approximately 285.77 g/mol
  • Structure : The compound features a benzoate structure with a piperidinyloxy substituent, which is believed to contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that this compound shows efficacy against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Neuroprotective Effects

The structural similarity to neurotransmitter modulators positions it as a candidate for treating neurological disorders. Studies indicate potential protective effects on neuronal cells, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

3. HDAC Inhibition

Research has highlighted its role as a histone deacetylase (HDAC) inhibitor, which is significant in the treatment of autoimmune diseases and certain cancers. This action may enhance the acetylation of histones, leading to altered gene expression profiles beneficial for therapeutic outcomes .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell function.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Antioxidant Activity : Potential scavenging of free radicals contributes to its neuroprotective effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEfficacy against various bacterial strains
NeuroprotectiveProtective effects on neuronal cells
HDAC InhibitionPotential use in autoimmune diseases and cancers

Case Study: Neuroprotective Effects

A study investigating the neuroprotective capabilities of this compound demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells. The results indicated a dose-dependent relationship where higher concentrations correlated with increased cell viability and reduced apoptosis rates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 4-piperidinyloxy methanol with methyl 2-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes monitoring reaction progress via TLC or HPLC, adjusting solvent polarity, and controlling temperature (40–60°C) to minimize side reactions like hydrolysis. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for yield improvement .
  • Key Considerations : Ensure anhydrous conditions to prevent ester hydrolysis. Characterize intermediates via 1H^1H-NMR and FT-IR to confirm functional group integrity.

Q. How should researchers handle discrepancies between computational and experimental spectral data (e.g., NMR, IR) for this compound?

  • Methodology : Cross-validate computational predictions (e.g., DFT calculations for NMR chemical shifts) with experimental data. Use tools like Mercury CSD 2.0 to compare crystallographic data (e.g., bond lengths, angles) with predicted geometries . If discrepancies persist, re-examine sample purity (via HPLC) or consider dynamic effects (e.g., solvent interactions, tautomerism) .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodology : Follow GHS-compliant practices:

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrochloride dissociation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride
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Methyl 2-[(4-piperidinyloxy)methyl]benzoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.